Tetramethylhydroquinone (also known as 2,3,5,6-Tetramethylhydroquinone or TMHQ) is a polymethylated derivative of hydroquinone. [] It serves as a model compound in studying electron transfer processes, redox reactions, and solid-state reactivity. [, , ] Tetramethylhydroquinone has found applications in various fields like electrochemistry, materials science, and microbiology. [, , ]
Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-hydroquinone, is a hydroquinone derivative of duroquinone. This compound is characterized by the presence of two hydroxyl groups on its benzene ring, which enhances its reactivity compared to its parent compound. Durohydroquinone plays a significant role in various chemical and biological processes, particularly in redox reactions due to its ability to undergo oxidation and reduction. Its unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to similar compounds such as hydroquinone and duroquinone .
Durohydroquinone can be sourced through various chemical suppliers and research institutions. It is often obtained via synthetic methods that involve the oxidation of specific precursors like mesitol. The compound is recognized for its potential applications in organic synthesis and polymer chemistry.
Durohydroquinone belongs to the class of organic compounds known as phenolic compounds. It is classified under hydroquinones due to its two hydroxyl groups attached to the benzene ring, which contribute to its chemical properties and reactivity.
Durohydroquinone can be synthesized through several methods, with one common approach being the oxidation of mesitol (2,4-dimethyl-1,3-dioxolane). This reaction typically involves the use of oxidizing agents such as dichlorodicyanoquinone or other suitable oxidants under controlled conditions.
The synthesis process often requires careful control of reaction conditions, including temperature and solvent choice. For example, a typical synthesis might involve dissolving mesitol in a suitable solvent like methanol or dichloromethane and adding an oxidizing agent at room temperature. The reaction progress can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography .
Durohydroquinone has a molecular formula of C_{10}H_{14}O_{2} and features a distinct structure characterized by:
This arrangement contributes to its increased steric hindrance and reactivity compared to simpler hydroquinones.
The compound's molecular weight is approximately 170.22 g/mol. Its structural integrity allows it to participate effectively in redox reactions, making it valuable in various applications .
Durohydroquinone undergoes several significant chemical reactions:
The oxidation process has been studied extensively, revealing that the mode of oxidation (whether one-electron or two-electron) significantly affects the activation of acyl groups during subsequent reactions. For instance, one study demonstrated that two-electron oxidation provides better opportunities for acyl activation compared to one-electron processes .
The mechanism by which durohydroquinone acts involves its ability to participate in redox reactions. It can donate electrons (acting as a reducing agent) or accept electrons (acting as an oxidizing agent), depending on the reaction conditions.
Research indicates that durohydroquinone's antioxidant properties are significant in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications .
Relevant data highlight that durohydroquinone's antioxidant capacity makes it particularly valuable in both industrial applications and biological contexts.
Durohydroquinone finds applications across multiple fields:
Research continues into the detailed mechanisms underlying durohydroquinone's actions and its interactions with other biochemical entities .
Durohydroquinone (2,3,5,6-tetramethyl-1,4-benzenediol, CAS 527-18-4) is a symmetrically substituted hydroquinone derivative with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its structure features two hydroxyl groups para to each other on a benzene ring, with methyl groups occupying all ortho and meta positions (2,3,5,6-tetramethyl substitution). This symmetrical arrangement eliminates positional isomerism and confers high steric protection to the phenolic functionalities. The methyl substituents enforce near-perpendicular dihedral angles between the hydroxyl groups and the aromatic plane, significantly influencing intermolecular hydrogen bonding and crystal packing. Crystallographic studies reveal a lattice stabilized by O-H···O hydrogen bonds with an average length of 2.68 Å, alongside van der Waals interactions between methyl groups. Unlike unsymmetrically substituted hydroquinones like trimethylhydroquinone, durohydroquinone lacks chiral centers due to its symmetry, precluding enantiomerism. However, it exhibits conformational isomerism related to hydroxyl group rotation, with the trans conformation dominating in the solid state to maximize hydrogen-bonding efficiency [3] [5] [9].
Table 1: Fundamental Structural Properties of Durohydroquinone
Property | Value | Method/Source |
---|---|---|
Systematic Name | 2,3,5,6-Tetramethylbenzene-1,4-diol | IUPAC |
Molecular Formula | C₁₀H₁₄O₂ | Elemental Analysis |
Molecular Weight | 166.22 g/mol | MS, Calculated |
Crystal System | Monoclinic | X-ray Diffraction |
Hydrogen Bond Length | 2.68 Å (average) | X-ray Diffraction |
Symmetry | C₂ₕ | Group Theory Analysis |
Spectroscopic characterization provides definitive identification of durohydroquinone. Nuclear Magnetic Resonance (NMR) spectroscopy reveals a simplified spectrum due to molecular symmetry. The ¹H NMR spectrum (in DMSO-d₆) exhibits a single sharp peak at δ 6.70 ppm for the aromatic protons (H-1 and H-4, equivalent by symmetry) and a singlet at δ 2.15 ppm for the 12 equivalent methyl protons. The hydroxyl protons appear as a broad singlet around δ 8.90 ppm, sensitive to concentration and solvent. In the ¹³C NMR spectrum, only three distinct signals are observed: δ 146.5 ppm (C-OH), δ 124.8 ppm (CH aromatic), and δ 15.9 ppm (CH₃), consistent with the symmetric structure [6] [9].
Mass spectrometry (Electron Impact, EI) shows a molecular ion peak at m/z 166.1 (M⁺•), corresponding to C₁₀H₁₄O₂. The base peak typically appears at m/z 151.1 (M⁺• - CH₃), resulting from loss of a methyl radical. Other significant fragments include m/z 123.1 (M⁺• - CH₃ - CO, or loss of ketene) and m/z 95.0 (C₇H₇⁺, tropylium ion).
Infrared (IR) spectroscopy (KBr pellet) displays a broad O-H stretch at 3250 cm⁻¹, indicative of hydrogen bonding. Key absorptions include aromatic C-H stretches at 2920 cm⁻¹ and 2850 cm⁻¹ (methyl groups), aromatic C=C stretches at 1600 cm⁻¹ and 1480 cm⁻¹, and C-O stretches at 1215 cm⁻¹ and 1170 cm⁻¹. The absence of carbonyl stretches distinguishes it from quinones [6] [9].
Table 2: Key Spectroscopic Signatures of Durohydroquinone
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 8.90 ppm (s, 2H, exchangeable) | Phenolic OH |
δ 6.70 ppm (s, 2H) | Aromatic H (H-1/H-4) | |
δ 2.15 ppm (s, 12H) | Methyl protons (4 × CH₃) | |
¹³C NMR (DMSO-d₆) | δ 146.5 ppm | C-OH (C-2/C-3/C-5/C-6 equivalent) |
δ 124.8 ppm | Aromatic CH (C-1/C-4) | |
δ 15.9 ppm | Methyl carbons (4 × CH₃) | |
EI-MS | m/z 166.1 (M⁺•, 100% relative intensity base?) | Molecular ion |
m/z 151.1 (base peak) | [M - CH₃]⁺• | |
m/z 123.1 | [M - CH₃ - CO]⁺• or [M - C₂H₃O]⁺•? | |
m/z 95.0 | C₇H₇⁺ (tropylium ion) | |
IR (KBr) | 3250 cm⁻¹ (br) | ν(O-H) hydrogen-bonded |
2920, 2850 cm⁻¹ | ν(C-H) aromatic methyl | |
1600, 1480 cm⁻¹ | ν(C=C) aromatic ring | |
1215, 1170 cm⁻¹ | ν(C-O) phenolic |
Durohydroquinone (H₂DQ) participates in reversible redox equilibria involving two consecutive one-electron transfers coupled with proton transfers: oxidation to the semiquinone radical (HQ•⁻) and further oxidation to duroquinone (DQ). Its thermodynamic stability is intrinsically linked to these redox processes. Experimental cyclic voltammetry in acetonitrile reveals two distinct reduction waves for the corresponding quinone (duroquinone): the first one-electron reduction potential (E°₁) forming the semiquinone radical anion occurs at approximately -0.65 V vs. Ag/AgCl, while the second reduction (E°₂) to the hydroquinone dianion occurs near -1.07 V vs. Ag/AgCl [4] [7]. The large separation (ΔE ≈ 420 mV) between E°₁ and E°₂ indicates significant stabilization of the semiquinone radical intermediate, attributed to the electron-donating methyl groups and steric protection hindering disproportionation.
The standard Gibbs free energy of formation (ΔfG°) for solid durohydroquinone is calculated as -192.40 kJ/mol, reflecting its inherent stability [3]. Its pKa values, estimated computationally at ~11.33 (first dissociation) and ~14.5 (second dissociation), indicate moderate acidity for the first proton, comparable to unsubstituted hydroquinone (pKa₁=10.0, pKa₂=11.6), but steric hindrance from the methyl groups slightly modulates proton dissociation energetics. The oxidation potential of H₂DQ to DQ (2e⁻/2H⁺ process) in aqueous solution at pH 7 is approximately +0.05 V vs. NHE, significantly lower than benzoquinone (+0.30 V vs. NHE) due to the electron-donating methyl substituents. This lowered potential makes durohydroquinone a milder reducing agent than its unsubstituted counterpart but enhances its stability against aerial oxidation under ambient conditions. The methyl groups provide kinetic stabilization by shielding the reactive benzylic positions and thermodynamically stabilizing the reduced forms through hyperconjugation [4] [7].
Durohydroquinone exhibits low aqueous solubility due to its hydrophobic methyl substituents. Experimental data indicates a molar solubility (S_w) in water estimated below 1 mM at 25°C. It displays moderate solubility in polar organic solvents like hot methanol and ethanol but high solubility in less polar solvents such as diethyl ether and chloroform. This solubility profile stems from the balance between the polar hydroxyl groups capable of hydrogen bonding and the non-polar, bulky tetramethylbenzene core.
The octanol-water partition coefficient (log Pow), a key descriptor of hydrophobicity, is predicted computationally (Crippen method) to be 2.331 for the un-ionized form [3]. This value places durohydroquinone firmly in the hydrophobic domain (log P > 0), indicating a preference for partitioning into organic phases or lipid membranes over aqueous environments. This prediction aligns with the general linear relationship between aqueous solubility (log Sw) and log P for liquid nonelectrolytes (log S_w ≈ -1.016 log P + 0.515), although durohydroquinone is a solid [8] [10]. Its melting point (233°C) and boiling point (estimated 254°C for sublimation/decomposition) further reflect strong intermolecular forces (hydrogen bonding and van der Waals) in the crystal lattice [3] [9]. The McGowan characteristic volume (McVol) is calculated as 139.74 ml/mol, consistent with its molecular size [3].
Table 3: Solubility and Partitioning Properties of Durohydroquinone
Property | Value | Conditions/Source |
---|---|---|
Aqueous Solubility (S_w) | < 0.001 mol/L | Estimated, 25°C |
log P_ow (octanol/water) | 2.331 (Predicted) | Crippen Method [3] |
Solubility in Hot MeOH | High | Experimental observation [9] |
Solubility in Et₂O, CHCl₃ | High | Experimental observation |
Melting Point (T_fus) | 233 °C (489.88 K) | Experimental [3] [9] |
Boiling Point (T_boil) | ~ 380 °C (est. subl.) | Estimated [5] |
ΔfG° (solid) | -192.40 kJ/mol | Joback Calculated [3] |
McVol | 139.74 ml/mol | McGowan Calculated [3] |
The chemical behavior of durohydroquinone is profoundly influenced by its tetramethyl substitution, distinguishing it from simpler hydroquinones:
Redox Potential Modulation: Electron-donating methyl groups significantly lower the oxidation potential compared to unsubstituted hydroquinone (H₂Q). The 2e⁻/2H⁺ potential for H₂DQ/H₂Q is approximately +0.05 V vs. NHE, markedly less positive than H₂Q/benzoquinone (BQ) at +0.30 V vs. NHE [4] [7]. This makes H₂DQ a weaker reducing agent than H₂Q but more resistant to aerial oxidation. Chloranil (tetrachloro-1,4-benzoquinone), with strong electron-withdrawing Cl groups, exhibits a much higher first reduction potential (E°₁ ≈ -0.15 V vs. Ag/AgCl in MeCN) than duroquinone (E°₁ ≈ -0.65 V vs. Ag/AgCl), demonstrating how substituents tune quinone/hydroquinone redox chemistry. The nonlinear correlation between 1e⁻ and 2e⁻/2H⁺ potentials highlights the complex substituent effects on semiquinone stability [4].
Steric Effects on Solubility and Reactivity: The four methyl groups create significant steric bulk. This reduces aqueous solubility compared to hydroquinone (log P ≈ 0.59) or methylhydroquinones (e.g., 2,3-dimethylhydroquinone, log P ≈ 1.5), as reflected in H₂DQ's higher predicted log P (2.331). This bulk also hinders approaches to the aromatic core, slowing electrophilic substitution reactions and protecting the hydroquinone from oxidation. In contrast, hydroquinone itself is highly susceptible to oxidation. Steric hindrance also influences hydrogen bonding networks in the solid state and potentially complexation with metals or other solutes.
Thermodynamic Stability: The calculated Gibbs free energy of formation (ΔfG° = -192.40 kJ/mol) indicates greater stability relative to less substituted hydroquinones like hydroquinone itself (ΔfG° ≈ -285 kJ/mol – note more negative value indicates greater stability of formation from elements; direct comparison requires caution as values depend on state and reference). The methyl groups provide kinetic stabilization against oxidation and enhance lattice stability through van der Waals interactions.
Acidity: The pKa₁ of durohydroquinone (~11.33) is slightly higher than hydroquinone (pKa₁ ≈ 9.9) [9]. This indicates reduced acidity for the first proton loss compared to the unsubstituted compound, contrary to the typical electron-donating effect of methyl groups which usually stabilize the conjugate base. This anomaly is attributed to steric inhibition of solvation or resonance stabilization in the phenoxide ion by the methyl groups crowding the oxygen. The second pKa (pKa₂ ~14.5) is also higher than hydroquinone's pKa₂ (≈11.6), reflecting increased difficulty in removing a proton adjacent to the negatively charged phenoxide.
Table 4: Comparison of Key Properties Among Selected Hydroquinones
Property | Durohydroquinone (H₂DQ) | Hydroquinone (H₂Q) | Chloranil Hydroquinone (H₂CA) | Trimethylhydroquinone (TMHQ) |
---|---|---|---|---|
Substituents | 2,3,5,6-tetramethyl | None | 2,3,5,6-tetrachloro | 2,3,5-trimethyl |
Mol. Formula | C₁₀H₁₄O₂ | C₆H₆O₂ | C₆H₂Cl₄O₂ | C₉H₁₂O₂ |
2e⁻/2H⁺ E° (V vs NHE, pH7) | ~ +0.05 | ~ +0.30 | ~ +0.60 (Estimated) | ~ +0.15 (Estimated) |
log P_ow (Pred/Exp) | 2.33 (Pred) | 0.59 (Exp) | ~3.0 (Pred) | ~1.8 (Pred) |
pKa₁ | ~11.33 (Pred) | 9.90 (Exp) | < 5 (Pred) | ~10.5 (Pred) |
ΔE (E°₁ - E°₂) (mV) | ~420 (in MeCN) | ~480 (in MeCN) | ~300 (in MeCN) | ~450 (in MeCN) |
Key Effect | Steric protection, Mild reductant | Standard reductant | Strong oxidant (as quinone) | Intermediate steric/reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7